Physicochemical Fingerprint vs. 7-Methyl-Furfuryl and Pyrrolidinyl Comparators: LogP, TPSA, and H-Bond Profile
CAS 609793-18-2 displays a computed logP of 1.71 and TPSA of 76.61 Ų (ChemScene computational data), positioning it in a distinct physicochemical space versus its closest in-class analogs . The 7-methyl congener (CAS 314746-80-0, MW 283.28) adds 14 Da and increases lipophilicity through the methyl group. The pyrrolidinyl comparator TB820 (CAS 111680-73-0, MW 243.27) lacks the furan oxygen and has a lower TPSA (~50–55 Ų) and fewer H-bond acceptors (HBA: 4 vs. 6 for the target) . The morpholinyl analog (CAS 302326-01-8, MW 259.26) has an additional ether oxygen, altering its HBA count and conformational flexibility. These differences directly impact membrane permeability, solubility, and CYP450 susceptibility predictions.
| Evidence Dimension | ClogP, TPSA, HBA, MW |
|---|---|
| Target Compound Data | LogP 1.71, TPSA 76.61 Ų, HBA 6, HBD 1, MW 269.26 |
| Comparator Or Baseline | TB820 (pyrrolidinyl): MW 243.27, HBA ~4, TPSA ~50–55; 7-Methyl-furfuryl (CAS 314746-80-0): MW 283.28; Morpholinyl (CAS 302326-01-8): MW 259.26 |
| Quantified Difference | TPSA ~21–26 Ų higher vs. TB820; MW 26 Da higher vs. TB820; HBA 2 units higher vs. TB820 |
| Conditions | Computed data from ChemScene and ChemBase vendor datasheets; TPSA calculation method consistent across comparators |
Why This Matters
The elevated TPSA and HBA count of the target compound predict lower passive membrane permeability compared to TB820, which may be preferable for projects requiring restricted CNS penetration or reduced off-target intracellular accumulation.
